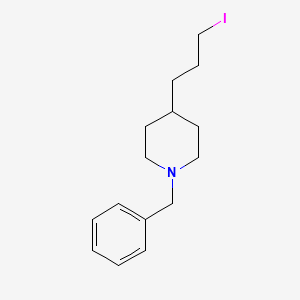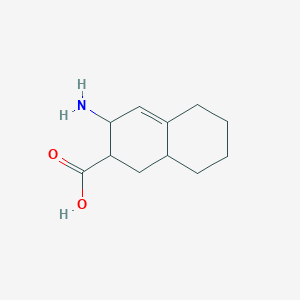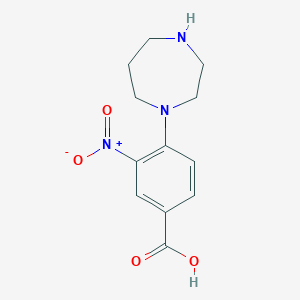![molecular formula C10H7BrF6 B13969978 (R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is a chiral organobromine compound characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane typically involves the bromination of a suitable precursor. One common method is the bromination of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of substituted derivatives such as ®-1-azido-1-[3,5-bis(trifluoromethyl)phenyl]ethane.
Oxidation: Formation of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanone.
Reduction: Formation of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Scientific Research Applications
Chemistry: ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for investigating the role of halogenated aromatics in biological systems.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific molecular pathways. Its chiral nature makes it useful in the study of enantioselective drug interactions.
Industry: In the industrial sector, ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications.
Mechanism of Action
The mechanism of action of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
- ®-1-Bromo-1-[3,5-difluoromethyl)phenyl]ethane
- ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]propane
- ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]butane
Comparison: Compared to its analogs, ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane exhibits unique reactivity due to the presence of two trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more reactive in nucleophilic substitution and oxidation reactions. Additionally, the chiral center in ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane provides opportunities for enantioselective synthesis and studies of stereochemical effects.
Properties
Molecular Formula |
C10H7BrF6 |
|---|---|
Molecular Weight |
321.06 g/mol |
IUPAC Name |
1-[(1R)-1-bromoethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3/t5-/m1/s1 |
InChI Key |
JSJHYPQTIIFNIO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


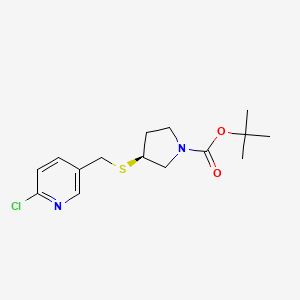

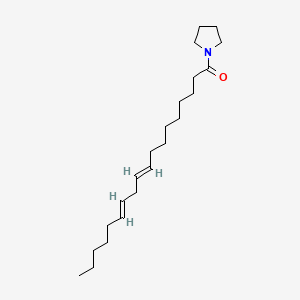
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
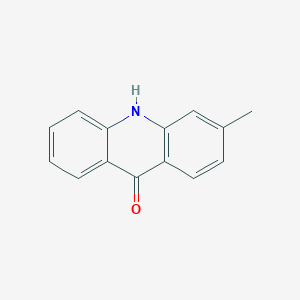
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
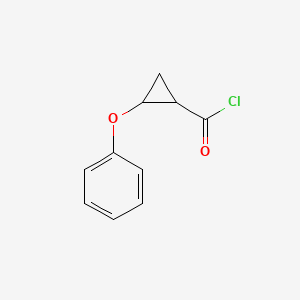
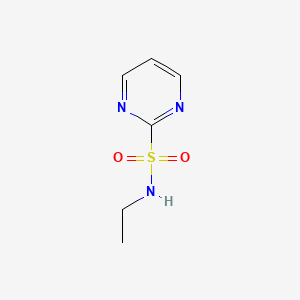
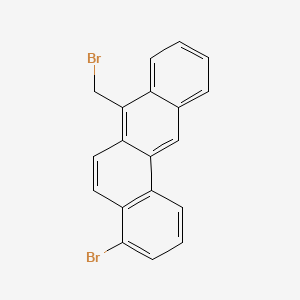
![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)
